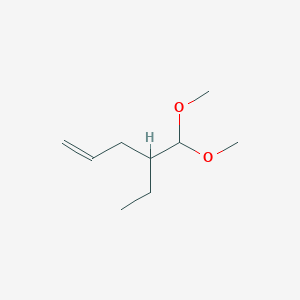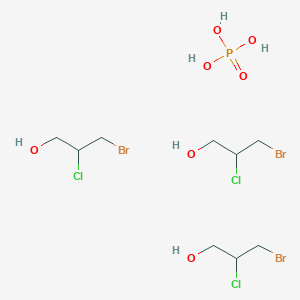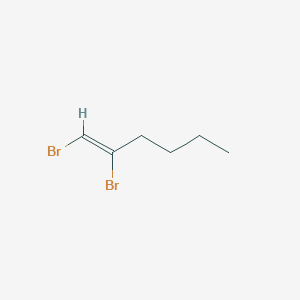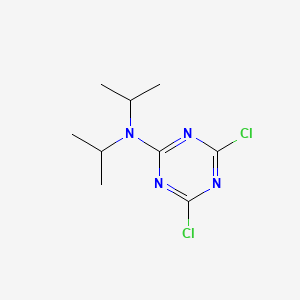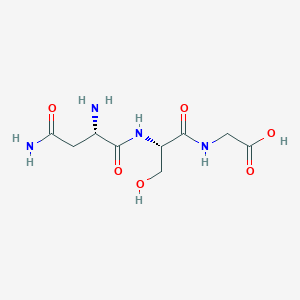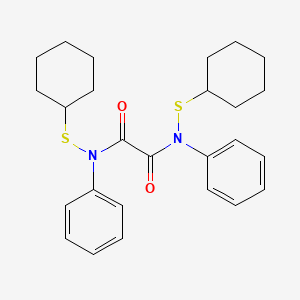
1,8-Phenanthroline, 8-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Phenanthroline, 8-oxide is a derivative of 1,10-phenanthroline, a well-known chelating agent. This compound is characterized by the presence of an oxygen atom attached to the nitrogen atom at the 8th position of the phenanthroline ring. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in numerous chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Phenanthroline, 8-oxide can be synthesized through the oxidation of 1,8-phenanthroline. One common method involves the use of peroxomonosulfate ion as an oxidizing agent in an acidic aqueous solution . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Phenanthroline, 8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to 1,8-phenanthroline using appropriate reducing agents.
Substitution: The nitrogen and oxygen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution.
Reduction: Common reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 1,8-Phenanthroline.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,8-Phenanthroline, 8-oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metalloenzymes and their inhibition mechanisms.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,8-Phenanthroline, 8-oxide primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes, disrupt metal-dependent biological processes, and facilitate various catalytic reactions . The molecular targets include metalloenzymes and metal ions involved in biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A well-known chelating agent with similar coordination properties.
2,2’-Bipyridine: Another chelating ligand with comparable stability and coordination capabilities.
1,7-Phenanthroline: A structural isomer with different chelating properties.
Uniqueness
1,8-Phenanthroline, 8-oxide is unique due to the presence of the oxygen atom at the 8th position, which enhances its ability to form stable complexes with metal ions. This structural modification also imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
42948-70-9 |
|---|---|
Fórmula molecular |
C12H8N2O |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
8-oxido-1,8-phenanthrolin-8-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-5-11-10(8-14)4-3-9-2-1-6-13-12(9)11/h1-8H |
Clave InChI |
GOLNXIDQBSDMMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=C2)C=[N+](C=C3)[O-])N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
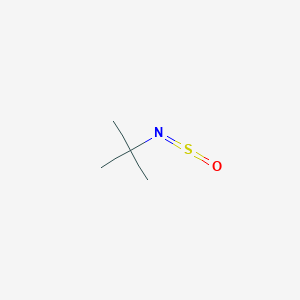

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)
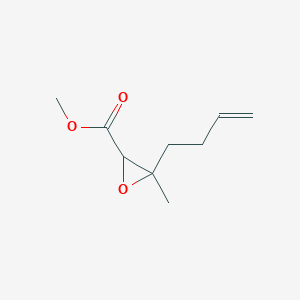
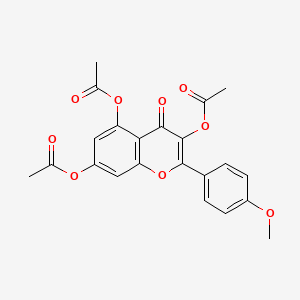
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
